2-Bromo-4-chloro-6-fluorophenol

Beschreibung

Significance of Halogenated Phenolic Compounds in Organic Chemistry and Related Disciplines

Halogenated phenolic compounds are pivotal in organic chemistry and related fields for several reasons. They serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and advanced materials. numberanalytics.com The presence of halogen atoms can significantly alter the electronic properties of the aromatic ring, influencing the reactivity and reaction pathways. numberanalytics.com For instance, halogenation is a key reaction in the formation of many organic compounds, with the specific halogen and its position on the aromatic ring dictating the outcome of subsequent reactions. numberanalytics.com

In medicinal chemistry, the incorporation of halogens into a molecule is a common strategy to enhance the potency and metabolic stability of drug candidates. researchgate.netacs.org A significant number of approved drugs contain halogen atoms, underscoring their importance in pharmaceutical design. nih.govacs.org The phenol (B47542) moiety itself is a recurring structural motif in many pharmaceuticals. acs.orgnsf.gov

Furthermore, halogenated aromatic compounds are utilized in the creation of high-performance polymers and dyes. numberanalytics.com The study of noncovalent interactions, such as halogen bonding, in these systems is crucial for designing materials with specific electronic and luminescent properties. acs.org From an environmental perspective, halogenated phenols are also of interest as their presence and persistence in the environment are subjects of ongoing research. nih.govosti.govoup.com

Overview of the Chemical Structure and Unique Features of 2-Bromo-4-chloro-6-fluorophenol

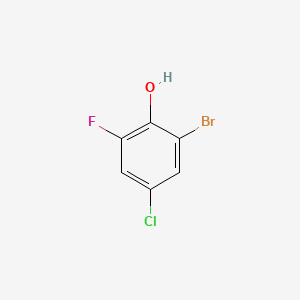

This compound is a tri-halogenated phenol with the chemical formula C₆H₃BrClFO. nih.gov Its structure consists of a benzene (B151609) ring bonded to a hydroxyl group (-OH) and three different halogen atoms: a bromine atom at position 2, a chlorine atom at position 4, and a fluorine atom at position 6. nih.gov

The unique arrangement of these three distinct halogens on the phenol ring imparts specific characteristics to the molecule. The varying electronegativity and size of bromine, chlorine, and fluorine atoms create a distinct electronic environment on the aromatic ring, influencing its reactivity and physical properties.

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₆H₃BrClFO nih.gov |

| Molecular Weight | 225.44 g/mol nih.gov |

| CAS Number | 886499-88-3 nih.gov |

| Canonical SMILES | C1=C(C=C(C(=C1F)O)Br)Cl nih.gov |

| InChI Key | VGDYUSDMWUDGAB-UHFFFAOYSA-N nih.gov |

This data is computationally generated and provided by PubChem. nih.gov

The presence of multiple halogen substituents makes this compound a valuable building block in organic synthesis for creating more complex molecules with specific functionalities. Research into related compounds, such as Schiff bases derived from halogenated salicylaldehydes, highlights the utility of such structures in coordination chemistry and materials science. researchgate.netresearchgate.netrsc.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-chloro-6-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDYUSDMWUDGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397140 | |

| Record name | 2-bromo-4-chloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-88-3 | |

| Record name | 2-Bromo-4-chloro-6-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-4-chloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Bromo 4 Chloro 6 Fluorophenol

Established Synthetic Routes and Precursors

The primary methods for synthesizing 2-Bromo-4-chloro-6-fluorophenol rely on two main strategies: the direct, regioselective halogenation of specifically substituted phenol (B47542) precursors and the transformation of aniline (B41778) derivatives through diazotization and subsequent hydrolysis.

Halogenation of Substituted Phenol Derivatives

A prevalent industrial method for synthesizing this compound involves the sequential halogenation of a phenol derivative. This approach requires careful control of reaction conditions to achieve the desired regioselectivity, where the hydroxyl group and existing halogens direct the incoming electrophiles to specific positions on the aromatic ring. The typical starting material for this sequence is a phenol derivative that is progressively chlorinated, brominated, and fluorinated.

The introduction of a bromine atom at the ortho-position to the hydroxyl group is a key step in the synthesis. The directing effects of the hydroxyl (-OH) and fluoro (-F) groups guide the bromine to the desired position. A common precursor for this step is 4-chloro-2-fluorophenol (B1580588).

One established method involves treating 4-chloro-2-fluorophenol with bromine (Br₂) in a solvent like acetic acid, often with a base such as sodium acetate (B1210297) to control the reaction's acidity. Another approach utilizes N-bromosuccinimide (NBS) as the brominating agent, which can offer milder reaction conditions. chemicalbook.com A patent describes a process where a 4-chloro substituted phenol is mixed with acetic acid and a brominating agent, yielding the 2-bromo-4-chloro substituted phenol. google.com

Recent advancements in green chemistry have introduced solvent-free bromination techniques. One such method uses Selectfluor® in the presence of Eosin Y as a photocatalyst, irradiated with blue light, to achieve bromination, although yields may be lower than traditional methods.

| Precursor | Brominating Agent | Solvent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloro-2-fluorophenol | Bromine (Br₂) | Acetic acid, Sodium acetate | 20–30°C | 79–86% | |

| Phenol Derivative | N-bromosuccinimide (NBS) | Acetonitrile (B52724), H₂SO₄ | Room Temperature | 79% | chemicalbook.com |

| 4-Chloro substituted phenol | Brominating Agent | Acetic acid | Not specified | Not specified | google.com |

| 2-Chloro-4-fluorophenol (B157789) | Selectfluor® | Eosin Y, Blue LED | 20°C, 6 hours | 74% |

Chlorination is typically directed to the para-position relative to the hydroxyl group. This can be achieved by starting with a phenol derivative that already contains fluorine and/or bromine at other positions or by chlorinating a simpler phenol. For instance, 2-bromophenol (B46759) can be chlorinated using N-chloro-succinimide (NCS) in acetonitrile with sulfuric acid as a catalyst to produce 2-bromo-4-chlorophenol (B154644) with high regioselectivity and yield. chemicalbook.com

An alternative industrial method involves sparging chlorine gas through a solution of a substituted phenol, such as 2-fluorophenol, in a solvent like benzotrifluoride (B45747). google.com This process effectively introduces the chlorine atom at the 4-position. Lewis acids, such as iron(III) chloride (FeCl₃), are also commonly used to direct the chlorination to the para position.

| Precursor | Chlorinating Agent | Solvent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromophenol | N-chloro-succinimide (NCS) | Acetonitrile, H₂SO₄ | 20°C, 3 hours | 86% | chemicalbook.com |

| Substituted Phenol | Chlorine Gas (Cl₂) | Benzotrifluoride (BTF) | 50–60°C | 75-79% | google.com |

Introducing a fluorine atom onto the phenol ring often requires specialized reagents due to the high reactivity of elemental fluorine. Direct fluorination is challenging, so indirect methods are more common. One approach involves the use of N-fluoropyridinium salts in a solvent like acetonitrile at elevated temperatures (50–80°C).

A modern and widely used electrophilic fluorinating agent is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). organic-chemistry.org It is valued for its efficiency and compatibility with various functional groups. organic-chemistry.org For instance, a green chemistry approach utilizes Selectfluor® and a photocatalyst like Eosin Y under blue light irradiation to fluorinate 2-bromo-phenol in an aqueous solution of acetic acid. chemicalbook.com

Multi-step Synthesis from Anilines via Diazotization and Hydrolysis

An alternative synthetic pathway to this compound starts with a corresponding aniline derivative, specifically 2-bromo-4-chloro-6-fluoroaniline. sigmaaldrich.comsynquestlabs.comstrem.com This multi-step process leverages the Sandmeyer or related reactions, where the amino group (-NH₂) of the aniline is converted into a hydroxyl group (-OH).

The process begins with the diazotization of the aniline. This involves treating the aniline with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid, or by using nitrosyl sulfuric acid. google.com This reaction converts the primary amino group into a diazonium salt (-N₂⁺). The resulting diazonium salt is then hydrolyzed, typically by heating the aqueous acidic solution, which liberates nitrogen gas and introduces a hydroxyl group onto the aromatic ring to form the final phenol product. google.com This method is particularly useful when the required substituted aniline is more readily accessible than the corresponding phenol.

A similar process is documented for the synthesis of 4-chloro-2-fluorophenol from 4-fluoro-2-methylaniline (B1329321), highlighting the industrial applicability of this reaction sequence.

Catalytic Systems and Reagents in Synthesis

The synthesis of this compound employs a variety of catalytic systems and reagents to control the regioselectivity and efficiency of the halogenation and transformation reactions.

| Reaction Type | Catalysts | Reagents | Reference |

|---|---|---|---|

| Regioselective Bromination | Eosin Y (photocatalyst) | Bromine (Br₂), N-bromosuccinimide (NBS), Sodium acetate | chemicalbook.com |

| Regioselective Chlorination | Sulfuric acid (H₂SO₄), Lewis acids (e.g., FeCl₃) | Chlorine gas (Cl₂), N-chloro-succinimide (NCS) | chemicalbook.comgoogle.com |

| Selective Fluorination | Eosin Y (photocatalyst) | Selectfluor®, N-fluoropyridinium salts | chemicalbook.com |

| Diazotization and Hydrolysis | Not applicable | Nitrosyl sulfuric acid, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄) | google.com |

The choice of reagents and catalysts is critical. For halogenation, electrophilic halogenating agents are standard. N-halosuccinimides (NBS, NCS) are often preferred for their ease of handling and milder reaction conditions compared to diatomic halogens. chemicalbook.com In fluorination, electrophilic fluorine sources like Selectfluor® are essential. organic-chemistry.org Catalysis can range from simple acid catalysis, as seen with sulfuric acid in chlorination, to more advanced photoredox catalysis for "green" bromination and fluorination procedures. chemicalbook.comchemicalbook.com Solvents such as acetic acid, acetonitrile, and benzotrifluoride are chosen based on the specific reaction step to ensure proper solubility of reactants and to facilitate the desired chemical transformation. chemicalbook.comgoogle.com

Role of Lewis Acid Catalysts (e.g., Iron(III) Bromide, Boron Trifluoride Etherate)

Lewis acid catalysts play a pivotal role in the electrophilic halogenation of aromatic rings. Although the phenol hydroxyl group is strongly activating and can facilitate halogenation without a catalyst, Lewis acids are often employed to enhance reaction rates and control selectivity. chemistrysteps.combyjus.com

Iron(III) Bromide (FeBr₃) : In the bromination of aromatic compounds, FeBr₃ is a classic Lewis acid catalyst. askfilo.com Its primary function is to polarize the bromine molecule (Br₂), creating a more potent electrophile (a Br⁺ equivalent). This occurs through the formation of a complex that weakens the Br-Br bond, thereby facilitating the attack by the electron-rich phenol ring. echemi.comchegg.com While highly activated substrates like phenol can react with bromine directly, the use of FeBr₃ can be crucial when dealing with less activated or sterically hindered phenol derivatives. researchgate.net

Boron Trifluoride Etherate (BF₃·OEt₂) : This reagent is a versatile and convenient source of boron trifluoride, a strong Lewis acid. wikipedia.org In the context of phenol chemistry, BF₃·OEt₂ can serve multiple functions. It can catalyze electrophilic substitution reactions such as acylation and alkylation. nih.govresearchgate.net The catalyst complexes with the phenolic hydroxyl group, which can increase the steric bulk around the ortho positions. This steric hindrance can be exploited to direct incoming electrophiles preferentially to the para position. researchgate.net BF₃-H₂O has also been shown to be an effective Brønsted acid catalyst system for various reactions. organic-chemistry.orgresearchgate.net

Halogenating Agents (e.g., Bromine, N-Bromosuccinimide, N-Chlorosuccinimide, Xenon Difluoride)

The choice of halogenating agent is critical for achieving the desired substitution pattern on the phenol ring. The synthesis of this compound requires the specific introduction of bromine and chlorine at defined positions.

Bromine (Br₂) : Elemental bromine is a common reagent for the bromination of phenols. The reaction conditions heavily influence the outcome; in polar solvents like water, the reaction is rapid and often leads to the formation of polysubstituted products, such as 2,4,6-tribromophenol, due to the high activation of the ring by the phenoxide ion. quora.comstackexchange.com In non-polar solvents like carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) and at low temperatures, the reaction is milder, favoring the formation of monobrominated phenols. stackexchange.comyoutube.com

N-Bromosuccinimide (NBS) : NBS is a widely used reagent for the selective bromination of electron-rich aromatic compounds, including phenols. wikipedia.org It is considered a milder source of electrophilic bromine compared to Br₂. Reactions using NBS can exhibit high regioselectivity, often favoring the para-product, especially in solvents like DMF. wikipedia.org The reactivity and selectivity of NBS can be further enhanced by the use of an acid promoter, such as sulfuric acid. tandfonline.com

N-Chlorosuccinimide (NCS) : Similar to NBS, N-chlorosuccinimide is an effective reagent for the chlorination of activated aromatic rings like anilines and phenols. commonorganicchemistry.comisca.me It provides a source of electrophilic chlorine (Cl⁺) and is often preferred over gaseous chlorine for laboratory-scale synthesis due to its ease of handling. Acid catalysis can be employed to increase the rate of chlorination for less reactive substrates. commonorganicchemistry.comniscpr.res.in

Xenon Difluoride (XeF₂) : As a powerful fluorinating agent, XeF₂ can introduce fluorine atoms into aromatic rings. wikipedia.orgaakash.ac.in The reaction with phenols typically requires a catalyst, such as hydrogen fluoride (B91410) (HF) or trifluoroacetic acid, to proceed efficiently. rsc.org The mechanism of fluorination with XeF₂ is complex and can be influenced by factors like the solvent and the material of the reaction vessel, potentially proceeding through either single electron transfer (SET) or electrophilic pathways. semanticscholar.org

Nitrosyl Sulfuric Acid in Diazotization Processes

A key synthetic strategy for preparing substituted phenols involves the diazotization of a corresponding primary aromatic amine, followed by hydrolysis. google.com For amines that are weakly basic or poorly soluble in aqueous mineral acids, diazotization is often carried out using nitrosyl sulfuric acid. google.com

This reagent is prepared by dissolving sodium nitrite in cold, concentrated sulfuric acid, forming N0⁺HSO₄⁻. The amine, dissolved in concentrated sulfuric acid, is then treated with the nitrosyl sulfuric acid solution to form the diazonium salt. google.com This method is particularly suitable for preparing diazonium salts from substituted anilines, such as a potential precursor like 2-bromo-4-chloro-6-fluoroaniline. The subsequent hydrolysis of the resulting diazonium salt in the hot acidic solution yields the target phenol. A patent for the synthesis of the related 2-bromo-4-fluoro-6-methylphenol (B2496722) utilizes this exact approach, starting from 2-methyl-4-fluoroaniline. google.com

Copper-Catalyzed Coupling Reactions in Derivative Synthesis

Once synthesized, this compound, possessing multiple halogen substituents, becomes a valuable building block for creating more complex molecules. The bromine and chlorine atoms can serve as handles in copper-catalyzed cross-coupling reactions to form new carbon-nitrogen (C-N), carbon-oxygen (C-O), or carbon-carbon (C-C) bonds. mdpi.com

These transformations, often referred to as Ullmann-type reactions, typically employ a copper(I) or copper(II) salt as the catalyst. rsc.orgacs.org The success of these couplings is highly dependent on the reaction conditions, with the choice of ligand, base, and solvent being crucial. acs.org For example, aryl halides can be coupled with amines, amides, or amino acids to produce substituted anilines or N-aryl amides. rsc.orgnih.gov Similarly, coupling with alcohols or diols can yield aryl ethers. rsc.org These reactions significantly expand the synthetic utility of the title compound, allowing for its incorporation into a diverse range of larger molecular frameworks.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount to maximize the yield of this compound and ensure high regioselectivity, minimizing the formation of unwanted isomers and byproducts.

Temperature and Solvent Effects

Temperature and solvent polarity are critical variables in the synthesis of halogenated phenols.

Temperature : In electrophilic bromination, lower temperatures are generally favored to control the reaction rate and improve selectivity. youtube.com For gas-phase brominations, temperature has been shown to affect the ratio of isomers produced. researchgate.net For diazotization reactions using nitrosyl sulfuric acid, the preparation of the reagent and the subsequent reaction with the amine are typically conducted at low temperatures (e.g., 0–10 °C) to ensure the stability of the diazonium salt and prevent unwanted side reactions. google.com

Solvent : The polarity of the solvent has a profound impact on halogenation. For the bromination of phenol with Br₂, using non-polar solvents such as carbon disulfide (CS₂) or chloroform (CHCl₃) deactivates the highly reactive phenoxide ion, thus favoring the formation of monobrominated products. stackexchange.comyoutube.com Conversely, polar solvents like water facilitate the ionization of phenol to the more reactive phenoxide ion and can also stabilize the bromonium ion, leading to rapid and extensive halogenation, often resulting in tri-substituted products. stackexchange.com

Reaction Kinetics and Thermodynamics

The synthesis of this compound is governed by the principles of kinetics and thermodynamics that apply to electrophilic aromatic substitution.

Reaction Kinetics : The rate of halogenation of a phenol is influenced by several factors, including the concentration of the reactants, the nature of the substrate, and the presence of catalysts. The hydroxyl group (-OH) is a powerful activating group, meaning it increases the rate of electrophilic substitution compared to benzene (B151609). Kinetic studies on the bromination and chlorination of various phenols have shown that the reaction order can vary depending on the specific substrate and conditions. niscpr.res.inniscpr.res.in The mechanism generally involves the formation of a positively charged intermediate known as a sigma complex or Wheland intermediate, and the rate-determining step is typically the initial attack of the electrophile on the aromatic ring. echemi.com

Thermodynamics : The halogenation of phenols is a thermodynamically favorable process, driven by the formation of a stable aromatic product and a hydrogen halide. The -OH group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. This is due to the resonance stabilization of the sigma complex intermediate, where the lone pairs on the oxygen atom can delocalize the positive charge. The para product is often favored over the ortho product due to reduced steric hindrance, although this can be influenced by factors such as hydrogen bonding between the phenolic proton and the incoming electrophile.

Mechanism of Formation of this compound and its Intermediates

The synthesis of this compound, a highly substituted halophenol, involves multi-step reaction pathways that require precise control over reaction conditions to achieve regioselectivity and high yields. The formation mechanism typically proceeds through the sequential halogenation of a phenol derivative.

A common synthetic route starts with a fluorinated and chlorinated phenol precursor. For instance, the synthesis can begin with 4-Chloro-2-fluorophenol. This intermediate is subjected to electrophilic aromatic substitution, specifically bromination, to introduce the bromine atom at the ortho position relative to the hydroxyl group. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the chloro group, and the other ortho position is occupied by the fluoro group, the bromine atom is directed to the available C6 position.

The reaction mechanism for the bromination step involves the generation of an electrophile, typically Br⁺. When using elemental bromine (Br₂), a Lewis acid catalyst can be employed to polarize the Br-Br bond. Alternatively, as described in some industrial methods, an oxidizing agent like hydrogen peroxide can be used in conjunction with bromine. In this case, hydrogen peroxide oxidizes bromide ions (which may be present from HBr) or enhances the electrophilicity of bromine, facilitating the attack on the electron-rich phenol ring.

An alternative pathway starts from 2-chloro-4-fluorophenol. In this case, the molecule is brominated to introduce the bromine atom. The directing effects of the hydroxyl, chloro, and fluoro substituents guide the incoming electrophile.

A detailed synthetic pathway can be initiated from a more basic starting material like 4-fluoro-2-methylaniline. google.com This process involves two main stages:

Diazotization and Hydrolysis : 4-fluoro-2-methylaniline is treated with a diazotizing agent, such as nitrosyl sulfuric acid, followed by hydrolysis to replace the amino group with a hydroxyl group, yielding 4-fluoro-2-methylphenol. google.com

Halogenation : The resulting phenol is then subjected to sequential chlorination and bromination (or vice-versa) to yield the final product.

The key intermediate in many commercial syntheses is 4-Chloro-2-fluorophenol . The mechanism for its subsequent bromination to form this compound is as follows:

Step 1: Electrophile Generation : A reactive bromine electrophile is generated in the reaction mixture.

Step 2: Electrophilic Attack : The electron-rich aromatic ring of 4-Chloro-2-fluorophenol attacks the bromine electrophile. The hydroxyl group strongly activates the ring, directing the substitution to the ortho position (C6).

Step 3: Rearomatization : The resulting intermediate, a carbocation known as a sigma complex or arenium ion, loses a proton (H⁺) to restore the aromaticity of the ring, yielding the final product, this compound.

The choice of solvent, temperature, and brominating agent are all critical parameters that are optimized to maximize the yield and purity of the desired product while minimizing the formation of isomers or poly-brominated byproducts.

Industrial Production Methods and Process Optimization

The industrial production of this compound focuses on cost-effectiveness, scalability, safety, and high purity of the final product. Optimization of manufacturing processes is crucial for achieving high yields and minimizing waste.

Common industrial methods involve the sequential halogenation of phenol derivatives. One established protocol involves dissolving 4-chloro-2-fluorophenol in a solvent like benzotrifluoride, followed by chlorination with chlorine gas at elevated temperatures (50–60°C). Subsequently, bromination is carried out using bromine in acetic acid with sodium acetate at a controlled temperature of 20–30°C, achieving yields between 79% and 86%.

Another method utilizes 4-chloro-2-fluorophenol as the starting material, which is brominated using a mixture of bromine and hydrogen peroxide in a dichloromethane/water system at low temperatures (-10 to 5°C). This process is reported to achieve high yields of 94–95%.

Recent innovations in industrial synthesis include the development of more environmentally friendly and efficient methods. A patented, solvent-free approach involves the bromination of 2-chloro-4-fluorophenol using Selectfluor® under blue light irradiation, which results in a 74% yield.

Table 1: Comparison of Industrial Synthesis Methods for this compound

| Starting Material | Reagents | Solvent/Conditions | Yield |

| 4-Chloro-2-fluorophenol | 1. Chlorine Gas2. Bromine, Acetic Acid, Sodium Acetate | Benzotrifluoride, 50-60°C then 20-30°C | 79-86% |

| 4-Chloro-2-fluorophenol | Bromine, Hydrogen Peroxide | Dichloromethane/Water, -10 to 5°C | 94-95% |

| 2-Chloro-4-fluorophenol | Selectfluor® | Solvent-free, Blue LED light, 20°C | 74% |

Continuous flow chemistry is an advanced manufacturing technology being adopted for the production of fine chemicals, including halogenated phenols. Instead of large-scale batch reactors, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. This methodology offers significant advantages for process optimization.

For the synthesis of this compound, a continuous flow setup would allow for superior control over reaction parameters such as temperature, pressure, and reaction time. Halogenation reactions are often highly exothermic, and flow reactors provide a much higher surface-area-to-volume ratio, enabling efficient heat dissipation and preventing thermal runaways. This enhanced temperature control can lead to fewer side products and higher selectivity.

Autonomous continuous flow reactor systems can integrate in-line analytical tools like NMR, IR, and GC-MS to monitor the reaction in real-time. ornl.gov This allows for rapid optimization of reaction conditions to maximize yield and purity, significantly shortening development time and facilitating scale-up. ornl.gov

Automated reactor systems are fundamental to modern process development and optimization in the chemical industry. helgroup.com Companies like Mettler Toledo and H.E.L Group offer automated lab reactors (e.g., EasyMax, OptiMax, AutoLAB) that enable chemists to precisely control and monitor reactions. mt.comhelgroup.com

These systems provide automated control over key parameters including:

Temperature Control : Precise heating and cooling cycles, crucial for controlling exothermic halogenation reactions. mt.com

Reagent Dosing : Automated and precise addition of reactants like bromine or chlorine gas over time, which can improve selectivity and safety. helgroup.com

Stirring and Mixing : Consistent and controllable mixing to ensure homogeneity.

Data Logging : Continuous recording of all process parameters, creating a detailed digital record of the reaction for analysis, reproducibility, and scale-up. helgroup.com

By using automated reactor systems, the synthesis of this compound can be systematically optimized. Design of Experiment (DoE) studies can be efficiently performed to identify the optimal reaction conditions with minimal manual intervention, leading to improved yields, higher purity, and more robust and scalable processes. helgroup.combruker.com These systems are essential for moving from laboratory-scale discovery to pilot-plant and full-scale industrial production. helgroup.com

The final stage in the industrial production of this compound is purification to meet the high-purity standards required for its applications, such as in the pharmaceutical and agrochemical industries. After the synthesis is complete, the crude product is isolated from the reaction mixture and subjected to one or more purification techniques.

Crystallization is a common method for purifying solid organic compounds. The crude this compound would be dissolved in a suitable hot solvent or solvent mixture. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The selection of the appropriate crystallization solvent is critical to obtaining high purity and good recovery.

Distillation , particularly vacuum distillation, is another viable technique, especially for separating the product from non-volatile impurities or solvents with significantly different boiling points. Given that phenols can be sensitive to high temperatures, distillation under reduced pressure allows the compound to boil at a lower temperature, preventing thermal decomposition.

Following the primary purification step, additional treatments such as washing with aqueous solutions to remove acidic or basic residues may be employed. The final product is then dried to remove any remaining solvent. The purity of the final product is often verified using analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The goal is to achieve high purity levels, often exceeding 97% or 98%, as specified in commercial product data sheets. google.comsynquestlabs.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Chloro 6 Fluorophenol and Its Derivatives

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 2-Bromo-4-chloro-6-fluorophenol reveals characteristic absorption bands that are indicative of its specific functional groups and aromatic nature. While a dedicated, publicly available, and fully assigned FT-IR spectrum for this specific compound is not readily found in the literature, data from commercial suppliers like Bio-Rad Laboratories and Alfa Aesar confirm its availability. nih.gov Analysis of related halophenols allows for a detailed prediction of its spectral features. nih.govnih.gov

Key vibrational modes expected in the FT-IR spectrum include the O-H stretching vibration, which is typically a broad band in the region of 3200-3600 cm⁻¹. The position and shape of this band can be influenced by intra- and intermolecular hydrogen bonding. The C-O stretching vibration of the phenolic group is expected to appear around 1200 cm⁻¹.

The aromatic C-H stretching vibrations are anticipated to be observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact position and intensity of these bands.

Furthermore, the carbon-halogen stretching vibrations will appear at lower frequencies. The C-F stretch is typically found in the 1000-1400 cm⁻¹ range, the C-Cl stretch in the 600-800 cm⁻¹ range, and the C-Br stretch in the 500-600 cm⁻¹ range. The out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern, are expected in the 750-900 cm⁻¹ region. A study on the related compound, 2-bromo-6-chloro-4-fluoroaniline, utilized density functional theory (DFT) calculations to aid in the assignment of vibrational modes, a technique that would be equally valuable for the precise analysis of this compound. jetir.org

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3200-3600 |

| Aromatic C-H Stretch | 3000-3100 |

| Aromatic C=C Stretch | 1400-1600 |

| C-O Stretch | ~1200 |

| C-F Stretch | 1000-1400 |

| C-Cl Stretch | 600-800 |

| C-Br Stretch | 500-600 |

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on the polarizability of molecular bonds. A FT-Raman spectrum of this compound is noted as available from Bio-Rad Laboratories, Inc. nih.gov In many cases, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For instance, the C=C stretching vibrations of the aromatic ring are typically strong and well-defined in the Raman spectrum. The symmetric vibrations of the molecule, in particular, tend to be more intense in Raman scattering.

The analysis of Raman spectra of substituted phenols has been a subject of detailed studies, where normal coordinate analysis is employed to make unambiguous vibrational assignments. nih.govnih.gov For this compound, the C-Br, C-Cl, and C-F stretching vibrations would also be observable in the Raman spectrum, providing confirmatory evidence for the presence of these halogens.

Matrix Isolation Infrared Spectroscopy Studies

Matrix isolation infrared spectroscopy is a powerful technique for studying the conformational isomers of molecules and their photochemical behavior at very low temperatures. While a specific study on this compound using this technique is not documented in the searched literature, research on the closely related isomer, 4-bromo-2-chloro-6-fluorophenol, has been conducted. mdpi.com This study investigated intramolecular hydrogen-atom tunneling and photoreaction mechanisms in low-temperature argon matrices.

Similarly, studies on meta-fluorophenol have successfully used matrix isolation IR spectroscopy to separate the spectral signatures of its cis and trans conformers, which arise from the different orientations of the hydroxyl group relative to the fluorine atom. mdpi.com It is highly probable that this compound also exists as two stable conformers due to the orientation of the O-H group relative to the adjacent fluorine and bromine atoms. A matrix isolation IR study would allow for the trapping and individual characterization of these conformers, providing valuable data on their relative stabilities and the energy barriers for their interconversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. Due to the substitution pattern, there are two aromatic protons on the ring. Their chemical shifts and coupling patterns will be influenced by the electronic effects of the bromine, chlorine, and fluorine substituents.

Based on the analysis of related compounds such as 2-Bromo-4-fluorophenol and 2-Bromo-4-chlorophenol (B154644), the aromatic protons are expected to resonate in the region of 6.8-7.5 ppm. chemicalbook.comchemicalbook.com The proton ortho to the hydroxyl group will likely be coupled to the adjacent proton and may also show coupling to the fluorine atom. The magnitude of the H-F coupling constant will provide valuable structural information. The hydroxyl proton will appear as a singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic H (position 3) | 6.8-7.2 | Doublet of doublets | ³J(H-H) = 8-9, ⁴J(H-F) = 4-6 |

| Aromatic H (position 5) | 7.0-7.5 | Doublet | ³J(H-H) = 8-9 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound will exhibit six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The chemical shifts of these carbons will be significantly affected by the attached substituents.

The carbon bearing the hydroxyl group (C1) is expected to be deshielded and appear in the range of 150-160 ppm. The carbon atoms bonded to the halogens will also show characteristic chemical shifts. The C-F bond will cause a large downfield shift for the attached carbon (C6), and this carbon signal will also be split into a doublet due to C-F coupling. The chemical shifts for the carbons bonded to bromine (C2) and chlorine (C4) will also be influenced by the electronegativity and anisotropic effects of these halogens. Data from related compounds like 2-Bromo-4-fluorobenzoic acid can provide a reasonable estimation of the expected chemical shifts. chemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-OH) | 150-160 (doublet due to J(C-F)) |

| C2 (-Br) | 110-120 |

| C3 (-H) | 125-135 |

| C4 (-Cl) | 120-130 |

| C5 (-H) | 115-125 |

Mass Spectrometry Techniques

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. In the mass spectrum of halogenated phenols, the molecular ion peak is typically prominent. researchgate.net The presence of bromine and chlorine atoms is readily identifiable from the characteristic isotopic patterns of the molecular ion and fragment ions. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to two peaks of nearly equal intensity separated by 2 m/z units. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, resulting in two peaks separated by 2 m/z units with the corresponding intensity ratio.

The fragmentation of halogenated phenols under electron ionization (EI) often involves the loss of a halogen atom (X•) or a hydrogen halide molecule (HX). rsc.org For this compound, the following primary fragmentation pathways are expected:

Loss of a bromine radical ([M-Br]⁺)

Loss of a chlorine radical ([M-Cl]⁺)

Loss of a fluorine radical ([M-F]⁺)

Loss of hydrogen bromide ([M-HBr]⁺)

Loss of hydrogen chloride ([M-HCl]⁺)

Loss of hydrogen fluoride (B91410) ([M-HF]⁺)

Elimination of carbon monoxide ([M-CO]⁺)

The relative abundance of these fragments depends on the stability of the resulting ions and the strength of the bonds being broken. The proximity of the ortho-halogen to the hydroxyl group can facilitate the elimination of the corresponding hydrogen halide. rsc.org

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (for ³⁵Cl, ⁷⁹Br) | Description |

| [C₆H₃BrClFO]⁺ | 224 | Molecular Ion |

| [C₆H₃ClFO]⁺ | 145 | Loss of Br |

| [C₆H₃BrFO]⁺ | 189 | Loss of Cl |

| [C₆H₃BrClO]⁺ | 205 | Loss of F |

| [C₆H₂ClFO]⁺ | 144 | Loss of HBr |

| [C₆H₂BrFO]⁺ | 188 | Loss of HCl |

| [C₅H₃BrClFO]⁺ | 196 | Loss of CO |

This table presents predicted values. Actual m/z values will show isotopic distributions for Cl and Br.

X-ray Crystallography of Related Halogenated Phenol (B47542) Structures

Direct crystallographic data for this compound is not available. However, the analysis of crystal structures of closely related di- and tri-halogenated phenols provides significant insight into the expected solid-state architecture.

The crystal packing of halogenated phenols is governed by a combination of intermolecular interactions, including hydrogen bonds and halogen bonds. nih.gov A study on dihalogenated phenols, such as 4-bromo-3-chlorophenol, revealed that these compounds can crystallize in different space groups, for instance, the tetragonal I4₁/a or the monoclinic P2₁/c, depending on the nature and position of the halogen substituents. nih.gov The unit cell parameters are sensitive to these subtle structural changes. For example, the substitution of a chlorine atom with a bromine atom can lead to either an isomorphous structure or a completely different packing arrangement. nih.gov

Table 3: Crystallographic Data for Related Halogenated Phenols

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Reference |

| 3,4-Dichlorophenol | Tetragonal | I4₁/a | 3.7926 | 3.7926 | Not specified | 90 | 90 | 90 | Not specified | nih.gov |

| 4-Bromo-3-chlorophenol | Tetragonal | I4₁/a | Not specified | Not specified | Not specified | 90 | 90 | 90 | Not specified | nih.gov |

| 3-Bromo-4-chlorophenol | Monoclinic | P2₁/c | Not specified | Not specified | Not specified | 90 | Not specified | 90 | Not specified | nih.gov |

| 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol | Monoclinic | P2₁/c | 8.4299 | 14.0115 | 11.4194 | 90 | 104.512 | 90 | 4 | researchgate.net |

This table presents data from related structures to illustrate typical parameters.

The crystal structures of halogenated phenols are stabilized by a network of intermolecular interactions. The hydroxyl group typically acts as a hydrogen bond donor, forming O-H···O hydrogen bonds that often lead to the formation of chains or other supramolecular synthons. nih.govdocbrown.info

In addition to hydrogen bonding, halogen-halogen interactions play a crucial role in the crystal packing. acs.org These can be classified as Type I, where the two C-X···X angles are approximately equal, and Type II, where one angle is close to 180° and the other is around 90°. Type II interactions are considered true halogen bonds, where an electrophilic region on one halogen atom interacts with a nucleophilic region on another. nih.gov The preference for Type I or Type II interactions depends on the specific halogen and its chemical environment. For instance, bromine has a greater tendency to form Type II contacts compared to chlorine. nih.gov In some structures, halogen atoms can also participate in halogen-oxygen (X···O) interactions. nih.gov

In a derivative of 2-bromo-4-chlorophenol, specifically 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, intermolecular Br···Cl and Cl···Cl interactions were observed with distances of 3.5289 Å and 3.5042 Å, respectively, which are within the typical range for halogen-halogen interactions. researchgate.net

Table 4: Intermolecular Interaction Distances in a Related Structure

| Interaction Type | Donor | Acceptor | Distance (Å) | Structure | Reference |

| Hydrogen Bond | O-H | N | Not specified | 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol | researchgate.net |

| Halogen Bond | Br | Cl | 3.5289 | 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol | researchgate.net |

| Halogen Bond | Cl | Cl | 3.5042 | 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol | researchgate.net |

The conformation of substituted phenols in the solid state is described by dihedral angles, which define the spatial relationship between different parts of the molecule. youtube.comnih.gov For polysubstituted phenols, the planarity of the molecule can be influenced by steric hindrance between adjacent substituents.

In the crystal structure of 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, the molecule is not perfectly planar. The dihedral angle between the two benzene rings is reported to be 4.57°. researchgate.net This small deviation from planarity is likely due to steric interactions between the substituents on the two rings. The conformation is stabilized by an intramolecular O-H···N hydrogen bond. researchgate.net For this compound, the dihedral angle between the plane of the benzene ring and the C-O-H plane would be an important conformational parameter, influenced by the ortho-substituents.

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Chloro 6 Fluorophenol

Prediction of Spectroscopic Properties

Computational methods are instrumental in predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. Techniques such as Density Functional Theory (DFT) and ab initio calculations can provide accurate simulations of various types of spectra. nih.govchemrxiv.org

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. By simulating the vibrational modes of 2-Bromo-4-chloro-6-fluorophenol, it is possible to assign the characteristic bands for C-H, O-H, C-C, and C-halogen stretching and bending vibrations. researchgate.net Anharmonic theoretical simulations, which go beyond the simpler harmonic approximation, can yield IR spectra with high accuracy, aiding in the identification and structural elucidation of halogenated organic compounds. nih.govbiorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Computational models can predict the ¹H and ¹³C NMR chemical shifts of this compound. modgraph.co.uknih.gov These predictions are based on calculating the magnetic shielding tensors of the atoms in the molecule. For phenols, the chemical shift of the hydroxyl proton is particularly important and can be influenced by intra- and intermolecular hydrogen bonding. modgraph.co.ukresearchgate.net Theoretical investigations can model these interactions and their effect on the NMR spectrum. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The prediction of UV-Vis spectra involves calculating the electronic transition energies between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For aromatic compounds like this compound, these transitions are typically π → π* transitions. The substitution pattern of the halogens and the hydroxyl group on the benzene (B151609) ring will influence the energy of these transitions and thus the absorption maxima (λ_max). youtube.comutoronto.ca

Below is an interactive data table with hypothetical predicted spectroscopic data for this compound, based on computational models.

| Spectroscopic Technique | Parameter | Predicted Value | Characteristic Assignment |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | ~3600 | O-H stretch |

| ~3100 | Aromatic C-H stretch | ||

| ~1600, ~1470 | C=C aromatic ring stretch | ||

| ~1200 | C-O stretch | ||

| ~1050 | C-F stretch | ||

| ~750 | C-Cl stretch | ||

| ~650 | C-Br stretch | ||

| ¹H NMR Spectroscopy | Chemical Shift (ppm) | ~7.5 | Aromatic H |

| ~7.2 | Aromatic H | ||

| ~5.8 | Phenolic OH | ||

| ¹³C NMR Spectroscopy | Chemical Shift (ppm) | ~150 | C-OH |

| ~135 | C-Cl | ||

| ~125 | C-H | ||

| ~120 | C-F | ||

| ~115 | C-Br | ||

| UV-Vis Spectroscopy | λ_max (nm) | ~210, ~280 | π → π* transitions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. annamalaiuniversity.ac.in For halogenated phenols, QSAR models are often developed to predict their toxicity. jst.go.jpresearchgate.net

The development of a predictive QSAR model for this compound would typically involve a series of steps. First, a dataset of structurally related halogenated phenols with measured biological activity (e.g., toxicity to a specific organism) is compiled. The three-dimensional structures of these molecules are then optimized using computational chemistry methods.

Next, a wide range of molecular descriptors is calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. The dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. europa.euunibo.it

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM), are employed to create a mathematical equation that correlates the molecular descriptors with the observed activity. researchgate.netpeercommunityjournal.org The final QSAR model should be statistically robust and have good predictive ability for new, untested compounds like this compound.

The choice of molecular descriptors is crucial for the development of a successful QSAR model. For halogenated phenols, relevant descriptors often include:

Hydrophobicity: The logarithm of the octanol-water partition coefficient (log Kow) is a key descriptor, as it relates to the compound's ability to cross biological membranes. nih.gov

Electronic Properties: Descriptors such as the energy of the HOMO and LUMO, dipole moment, and partial atomic charges can describe the electronic nature of the molecule and its reactivity. researchgate.net Quantum chemical calculations are used to obtain these parameters. researchgate.net

Steric/Topological Descriptors: Molecular weight, molecular volume, and various topological indices can account for the size and shape of the molecule.

Ionization: The acid dissociation constant (pKa) is a critical descriptor for phenols, as their toxicity can be pH-dependent. nih.gov

The statistical analysis of the QSAR model is essential to ensure its validity and predictive capability. Key statistical parameters include:

Coefficient of Determination (R²): This indicates the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). A higher R² value signifies a better fit of the model to the data. proquest.com

Cross-validated R² (Q²): This is a measure of the model's predictive ability, typically calculated using a leave-one-out cross-validation procedure. A high Q² value suggests a robust model that is not over-fitted. proquest.com

Standard Deviation (s) and F-statistic: These parameters provide further information about the statistical significance of the regression model. jst.go.jp

An illustrative data table for a hypothetical QSAR model for the toxicity of halogenated phenols is presented below.

| Descriptor | Description | Value for this compound (Illustrative) |

| log Kow | Octanol-water partition coefficient | 3.5 |

| pKa | Acid dissociation constant | 7.2 |

| E_HOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -9.5 |

| E_LUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| Dipole Moment (Debye) | Molecular dipole moment | 2.1 |

| MW | Molecular Weight | 225.44 |

Structure Activity Relationship Sar Studies of 2 Bromo 4 Chloro 6 Fluorophenol Analogs

Impact of Halogen Type and Position on Biological Efficacy

The type and position of halogen atoms on a phenol (B47542) ring are critical determinants of its biological activity. Halogenation can influence a molecule's lipophilicity, electronic character, and metabolic stability, thereby affecting its absorption, distribution, and interaction with target macromolecules.

Key Research Findings:

Lipophilicity and Hydrophobicity: The biological activity of halogenated phenols often correlates with their hydrophobicity. Studies on p-halogenated phenols have shown that their effects on mitochondrial energy transfer reactions increase in the order of p-iodophenol > p-bromophenol > p-chlorophenol > p-fluorophenol > phenol. This trend directly corresponds with the hydrophobic binding constant (π) of the compounds, suggesting that increased hydrophobicity enhances membrane permeability and subsequent disruption of cellular processes. nih.gov

Electronic Effects: The electronic influence of halogens, described by Hammett's substituent constant (σ), also plays a significant role. For a series of mono-alkylated or halogenated phenols, a quantitative structure-activity relationship (QSAR) model demonstrated that both the logarithm of the 1-octanol/water partition coefficient (log Kow) and the Hammett sigma constant (σ) are excellent predictors of toxicity. nih.gov This indicates that both the electronic nature and the lipophilicity of the substituents govern the biological response.

Positional Isomerism: The position of the halogen substituent is crucial. For instance, in many phenolic compounds, substituents in the ortho or para positions are more effective at modulating antioxidant activity than those in the meta position. researchgate.netresearchgate.net This is often attributed to their ability to stabilize the phenoxy radical formed during reactions like free radical scavenging.

Halogen-Specific Effects: Different halogens can impart distinct properties. For example, chlorination of thymol (B1683141) to produce 4-chlorothymol has been shown to increase its activity against various bacterial and fungal strains by up to six times compared to the parent compound. nih.gov This highlights that the specific choice of halogen is a key factor in optimizing biological efficacy. In studies comparing brominated and chlorinated analogs, bromination sometimes leads to slightly more active compounds, suggesting that the larger size and greater polarizability of bromine can be advantageous for certain biological interactions.

Interactive Data Table: Effect of Halogen Substitution on Biological Activity

Below is a summary of general trends observed in SAR studies of halogenated phenols.

| Halogen Substituent | General Impact on Lipophilicity | General Electronic Effect | Typical Influence on Biological Activity |

| Fluorine (F) | Small increase | Strongly electron-withdrawing | Can enhance binding affinity and metabolic stability. |

| Chlorine (Cl) | Moderate increase | Electron-withdrawing | Often increases potency; widely used in drug design. nih.gov |

| Bromine (Br) | Significant increase | Electron-withdrawing, but less so than Cl | Can lead to highly active compounds, potentially through enhanced hydrophobic interactions. |

| Iodine (I) | Large increase | Least electron-withdrawing of the halogens | Significantly increases lipophilicity, which can enhance activity but may also increase toxicity. nih.gov |

Note: The specific impact on the activity of 2-bromo-4-chloro-6-fluorophenol analogs would depend on the specific biological target and assay.

Influence of Other Substituents (e.g., Alkyl, Alkoxy, Cyano, Trifluoromethyl) on Biological Activity

Beyond halogens, the introduction of other functional groups onto the phenolic ring can further modulate biological activity. These groups can alter the molecule's steric profile, electronic distribution, and hydrogen-bonding capacity.

Key Research Findings:

Alkyl Groups: The introduction of alkyl groups, particularly at the ortho or para positions, can significantly influence activity. The size and branching of the alkyl chain are important. For instance, in studies of 2,6-disubstituted phenols, incorporating a cyclopropyl (B3062369) group was found to introduce stereoselective effects on their anesthetic properties. nih.gov The primary effect of alkyl groups is often an increase in lipophilicity, which can enhance membrane permeability. nih.gov

Alkoxy Groups: Methoxy (-OCH3) and other alkoxy groups can have dual effects. They are electron-donating by resonance but can also act as hydrogen bond acceptors. An ortho-methoxy group can form an intramolecular hydrogen bond with the phenolic hydroxyl, which may affect its interaction with biological targets and decrease its antioxidant activity. researchgate.net However, a para-methoxy group generally enhances antioxidant activity by lowering the O-H bond dissociation enthalpy.

Cyano and Trifluoromethyl Groups: Strongly electron-withdrawing groups like cyano (-CN) and trifluoromethyl (-CF3) can significantly alter the acidity of the phenolic hydroxyl group. Increased acidity can enhance hydrogen bonding capabilities with certain biological targets. The trifluoromethyl group, in particular, is often used in drug design to increase lipophilicity and block metabolic oxidation at that position.

Interactive Data Table: Effect of Non-Halogen Substituents on Phenol Activity

This table summarizes the general effects of various substituents on the properties and activity of phenolic compounds.

| Substituent | Typical Electronic Effect | Impact on Lipophilicity | Common Influence on Biological Activity |

| Alkyl (e.g., -CH3, -C2H5) | Electron-donating | Increases | Enhances membrane permeability; can introduce steric effects. osti.gov |

| Alkoxy (e.g., -OCH3) | Electron-donating (resonance) | Slight increase | Can modulate H-bonding and electronic properties. researchgate.net |

| Cyano (-CN) | Strongly electron-withdrawing | Decreases | Increases acidity of the phenolic -OH group. |

| Trifluoromethyl (-CF3) | Strongly electron-withdrawing | Significantly increases | Enhances metabolic stability and membrane permeability. |

Role of Phenolic Hydroxyl Group in Molecular Recognition and Activity

The phenolic hydroxyl (-OH) group is arguably the most important functional group for the biological activity of many phenols. Its ability to act as both a hydrogen bond donor and, to a lesser extent, a hydrogen bond acceptor, is central to its role in molecular recognition.

The hydrogen of the hydroxyl group can form strong hydrogen bonds with electronegative atoms (like oxygen or nitrogen) in the active site of an enzyme or receptor. nih.gov The oxygen atom, with its lone pairs of electrons, can also accept a hydrogen bond. nih.gov The acidity of the phenolic proton is critical and is modulated by the other substituents on the aromatic ring. Electron-withdrawing groups (like the halogens in this compound) increase the acidity, making the proton a better hydrogen bond donor.

In many biological contexts, the phenolic hydroxyl group is essential for binding affinity. For example, in opioid analgesics, the presence of a phenolic hydroxyl group is often crucial for strong mu-receptor affinity and consequent analgesic activity. nih.govnih.gov Its removal or replacement can lead to a significant decrease in binding affinity and potency. nih.gov Similarly, studies on other classes of compounds have confirmed that replacing a phenolic hydroxyl with groups that cannot donate a hydrogen bond, such as fluorine or a hydroxymethyl group, can lead to a complete loss of activity, underscoring its critical role. nih.gov

Stereochemical Considerations in Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms, can have a profound impact on biological activity. For polysubstituted phenols, two key stereochemical concepts are relevant:

Atropisomerism: In certain substituted biaryl systems, or even in single-ring systems with bulky ortho substituents, rotation around a single bond can be severely restricted. This can lead to the existence of stable, non-interconverting rotational isomers called atropisomers, which are enantiomeric or diastereomeric. stereoelectronics.orgyoutube.com These atropisomers can exhibit different biological activities because their distinct three-dimensional shapes interact differently with chiral biological targets like enzymes and receptors. nih.govacs.org While this compound itself is not atropisomeric, its derivatives, particularly if dimerized or coupled to other ring systems, could exhibit this phenomenon.

Conformational Restriction: Even without stable atropisomers, the substituents on the ring influence the preferred conformation of the molecule. For instance, the introduction of a bulky group can create a steric clash that favors a particular rotational angle of other substituents. This pre-organization of the molecule into a specific shape can either enhance or diminish its binding to a target, depending on whether the preferred conformation matches the geometry of the binding site. The incorporation of a cyclopropyl group into 2,6-disubstituted phenols, for example, not only adds steric bulk but also introduces stereoselective effects on their anesthetic properties. nih.gov

Pharmacophore Mapping and Ligand Design

Pharmacophore mapping is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov A pharmacophore model for analogs of this compound would likely include features such as:

A Hydrogen Bond Donor: Representing the phenolic hydroxyl group. nih.gov

An Aromatic Ring: Representing the core phenyl structure.

Hydrophobic/Halogen Bonding Features: Corresponding to the halogen substituents, which contribute to hydrophobic interactions and can also participate in halogen bonding.

Once a pharmacophore model is developed based on a set of active and inactive compounds, it can be used as a 3D query to screen large virtual libraries of molecules to identify new potential candidates. nih.gov This ligand-based drug design approach is particularly useful when the 3D structure of the biological target is unknown. nih.gov

3D-QSAR (Quantitative Structure-Activity Relationship) methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can further refine this process. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic character are favorable or unfavorable for activity. researchgate.netnih.gov For halogenated phenols, such models can highlight the precise spatial locations where halogen atoms or other substituents would be most beneficial for enhancing biological efficacy. tandfonline.com

Biological Activities and Mechanistic Insights of 2 Bromo 4 Chloro 6 Fluorophenol

Enzyme Inhibition and Modulation

Halogenated phenols have demonstrated significant capabilities as enzyme inhibitors and modulators, a property that is highly dependent on the nature and position of the halogen substituents on the phenol (B47542) ring.

Binding Affinity to Active Sites

Studies on various bromophenols have revealed their potential to act as potent inhibitors of several enzymes. For instance, certain bromophenols isolated from marine red algae have shown inhibitory effects on enzymes such as cholinesterases (AChE and BChE), β-site amyloid precursor protein cleaving enzyme 1 (BACE1), and glycogen (B147801) synthase kinase-3β (GSK-3β), which are implicated in Alzheimer's disease. nih.gov The inhibition mechanism for these bromophenols was found to be of a mixed-type for AChE and competitive for BChE. nih.gov

Furthermore, other synthetic bromophenol derivatives have been identified as inhibitors of carbonic anhydrase (CA) isoenzymes I and II, and acetylcholinesterase (AChE). mdpi.comaminer.org These compounds displayed competitive inhibition against AChE. mdpi.com Another study highlighted the inhibitory potential of bromophenol derivatives against protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in metabolic regulation. nih.gov The degree of bromination was found to correlate with the inhibitory activity. nih.gov

The presence of different halogen atoms can influence the binding affinity. For example, in a study of para-halogenated phenols on rat liver mitochondria, the inhibitory effect on the respiratory control index followed the order of p-iodophenol > p-bromophenol > p-chlorophenol > p-fluorophenol > phenol. nih.gov This suggests that the size and electronegativity of the halogen atom play a crucial role in the interaction with the enzyme's active site.

Specificity and Selectivity Studies

The specificity and selectivity of halogenated phenols against different enzymes are critical for their potential therapeutic applications. Research on bromophenol derivatives as PTP1B inhibitors demonstrated high selectivity against other protein tyrosine phosphatases such as TCPTP, LAR, SHP-1, and SHP-2. nih.gov This selectivity is a crucial factor in minimizing off-target effects.

Potential Antimicrobial Properties

Chlorinated phenols are widely recognized for their antimicrobial properties and have been historically used as disinfectants and preservatives. afirm-group.comwikipedia.org Their mechanism of action is generally believed to involve the disruption of microbial cell membranes, leading to leakage of cellular contents. europeanreview.org

Studies have shown that chlorinated phenols can induce antibiotic resistance in bacteria like Pseudomonas aeruginosa by upregulating efflux pumps. oup.com The antimicrobial activity of phenols and their derivatives has been demonstrated against a wide range of bacteria, including both Gram-positive and Gram-negative species. nih.gov The presence of chlorine atoms on the phenol ring generally enhances its antimicrobial potency. europeanreview.org Sulfate-reducing consortia have been shown to biodegrade various chlorophenols, although 4-fluorophenol (B42351) was not utilized as a substrate in one study. nih.gov

Potential Anticancer Activities

Fluorinated organic compounds have garnered significant interest in medicinal chemistry due to their potential anticancer activities. The introduction of fluorine atoms into a molecule can often enhance its metabolic stability and biological activity. researchgate.net For example, fluorinated chalcones and isatins have been investigated as potential anticancer agents. researchgate.netmdpi.com Some fluorinated compounds have been shown to induce apoptosis in cancer cells. mdpi.com

Similarly, bromophenols have also been explored for their anticancer potential. Derivatives of natural bromophenols have been synthesized and evaluated for their ability to inhibit the viability and induce apoptosis in leukemia cells. nih.gov A review of marine-derived phenolic compounds highlighted that bromophenols are among the most researched phenolics for their anticancer properties. nih.gov

Interaction with Cellular Oxidative Stress Pathways and Redox Reactions

Halogenated phenols can interact with cellular oxidative stress pathways. A theoretical study on the degradation of halogenated phenols by hydroxyl radicals provides insights into their atmospheric reactivity and potential to participate in redox reactions. rsc.org Some bromophenol derivatives have been shown to ameliorate H₂O₂-induced oxidative damage in human keratinocytes, indicating antioxidant effects at the cellular level. nih.gov These compounds were found to increase the expression of antioxidant enzymes. nih.gov

Conversely, the toxic effects of some phenols are attributed to the formation of phenoxyl radicals, which can contribute to oxidative stress. wikipedia.org The in vitro effects of phenol and p-halogenated phenols on rat liver mitochondria, including the induction of K+ ion release, suggest an impact on mitochondrial function and cellular energy metabolism. nih.gov

Applications as a Biochemical Probe

While there is no specific information on the use of 2-Bromo-4-chloro-6-fluorophenol as a biochemical probe, the characteristics of halogenated phenols suggest their potential in this area. The reactivity of the phenol group and the specific spectroscopic signatures that could be imparted by the halogen substituents might allow for the design of probes for specific biological targets. For instance, the introduction of a fluorosulfate (B1228806) group into a 2-phenylbenzoxazole (B188899) core, a reaction related to the functionalization of phenols, has been used to create fluorescent markers. mdpi.com The inherent reactivity of phenols towards electrophilic substitution could also be exploited for the development of targeted probes. wikipedia.org

Identification of Molecular Targets and Pathways

Currently, there is a notable absence of publicly available scientific literature detailing the specific molecular targets and biological pathways modulated by this compound. While chemical databases provide information on the physical and chemical properties of this compound, comprehensive studies identifying its direct protein interactions, enzymatic inhibition, or effects on cellular signaling cascades have not been reported.

To understand the biological activity of any compound, it is crucial to identify its molecular interacting partners. This process typically involves a range of experimental techniques such as affinity chromatography, proteomics-based approaches, and computational modeling. Subsequently, the functional consequences of these interactions on biological pathways are elucidated through various cellular and molecular biology assays.

Although research exists on structurally similar compounds, such as halogenated phenols, these findings cannot be directly extrapolated to this compound due to the specific arrangement and nature of the halogen substituents on the phenol ring, which can significantly alter its biological activity. For instance, the metabolic pathways of other brominated and chlorinated phenols have been investigated in the context of their biotransformation by enzymes like cytochrome P450s; however, such studies for this compound are not currently available.

Therefore, the molecular mechanisms underlying the potential biological effects of this compound remain an area for future research. The identification of its molecular targets and the pathways it affects will be a critical step in characterizing its pharmacological or toxicological profile.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Building Block for Complex Organic Molecules

2-Bromo-4-chloro-6-fluorophenol serves as a critical intermediate in the synthesis of elaborate organic molecules. The distinct halogenation pattern on the aromatic ring not only influences its reactivity but also imparts unique properties to the resulting compounds, making it a valuable starting material in several areas of chemical development.

This compound is utilized as a foundational element in drug development, contributing to the synthesis of a variety of therapeutic agents. The presence of multiple halogens can enhance the biological activity of molecules. While it is considered a valuable building block for pharmaceuticals, the direct synthetic pathway from this compound to the antiviral agent Letermovir is not explicitly detailed in publicly available literature. The documented synthesis of Letermovir often commences from related starting materials such as 2-bromo-6-fluoroaniline. chemicalbook.com

The structural characteristics of this compound make it a suitable candidate for the development of new pesticides and herbicides. While direct applications are still emerging, the utility of the core phenolic structure is evident in the development of related agrochemicals. For instance, a derivative, 2-bromo-4-fluoro-6-nitrophenol, which can be synthesized from the related 2-bromo-4-fluorophenol, has been shown to possess broad-spectrum bactericidal and herbicidal activities. google.com This highlights the potential of the halogenated phenol (B47542) scaffold in creating agriculturally significant compounds.

Precursor for Advanced Derivatives and Functionalized Materials

The reactivity of the hydroxyl and halogen-substituted positions on this compound allows for its conversion into a variety of advanced derivatives. These derivatives serve as precursors to functionalized materials with tailored properties for diverse scientific and industrial applications.

Some of the key derivatives that can be synthesized from this compound include:

2-Bromo-4-chloro-6-fluoroaniline: This aniline (B41778) derivative is formed by the amination of the parent phenol. It is a valuable intermediate in its own right, used in the synthesis of various organic molecules. sigmaaldrich.comnih.gov

(2-bromo-4-chloro-6-fluorophenyl)methanol: The reduction of a corresponding aldehyde or carboxylic acid derivative of the parent phenol can yield this functionalized alcohol, which can be used in further synthetic transformations. uni.lu

2-Bromo-4-chloro-6-fluorobenzaldehyde: Oxidation of the corresponding alcohol or direct formylation of the phenol can produce this aldehyde, a key building block for more complex molecules, including Schiff bases. chemicalbook.com

2-Bromo-4-chloro-6-fluorobenzeneboronic acid: This boronic acid derivative can be prepared and used in cross-coupling reactions, such as the Suzuki reaction, to form carbon-carbon bonds, enabling the construction of complex biaryl compounds. synquestlabs.com

Schiff Base Derivatives: The reaction of a derivative like 3-bromo-5-chlorosalicylaldehyde with various amines can lead to the formation of Schiff bases, such as 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol. researchgate.net These compounds are of significant interest in coordination chemistry and have been investigated for their biological activities. researchgate.net

The synthesis of these derivatives underscores the versatility of this compound as a starting material for creating a wide array of functionalized molecules.

Development of Polymers and Coatings

Currently, there is limited publicly available information and research on the direct application of this compound in the development of polymers and coatings. While halogenated phenols can be used to impart flame retardant or biocidal properties to polymers, specific studies involving this particular compound in polymerization or coating formulations are not widely documented.

Role in Catalysis Research

There is no significant body of research available to suggest a role for this compound as a catalyst in chemical reactions. While related compounds, such as 2-bromophenol (B46759), have been investigated for their catalytic activity in certain reactions, similar studies for this compound have not been reported in the scientific literature.

Environmental Fate, Degradation Pathways, and Stability of 2 Bromo 4 Chloro 6 Fluorophenol

Photodegradation Mechanisms

Photodegradation, initiated by the absorption of ultraviolet (UV) radiation, is a primary abiotic pathway for the transformation of halogenated phenols in aquatic environments. The mechanisms involve direct and indirect photoreactions that lead to the cleavage of chemical bonds and the formation of various intermediates.

The photodegradation of halogenated phenols like 2-Bromo-4-chloro-6-fluorophenol is initiated by UV light, leading to a cascade of chemical reactions. The process can occur through two main pathways: direct photolysis, where the molecule itself absorbs a photon, and indirect photo-oxidation, mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) generated from other substances in the water nih.gov. In the presence of air, the oxidation via •OH can be the dominant pathway, accounting for a significant portion of the degradation nih.gov.

Upon UV excitation of halogenated phenols, the primary photochemical event is the cleavage of the carbon-halogen (C-X) bond or the oxygen-hydrogen (O-H) bond. Studies on 4-halophenols show a competition between these two fission pathways nih.gov. The C-X bond strength decreases in the order C-F > C-Cl > C-Br > C-I, suggesting that for this compound, the carbon-bromine bond would be the most susceptible to homolytic cleavage, followed by the carbon-chlorine bond nih.gov. This cleavage results in the formation of a phenoxyl radical and a halogen radical. O-H bond fission is also possible, particularly at shorter UV wavelengths (≲ 240 nm) nih.gov.